Stereochemical Purity Enables Enantioselective Peptide Design vs. L-Serine Analogs
Z-D-Ser-OH is the pure D-enantiomer, with an optical rotation of -6° (c=6 in AcOH), which is essential for the synthesis of D-amino acid-containing peptides . In contrast, Z-L-Ser-OH has an optical rotation of +6° under the same conditions [1]. The use of the incorrect enantiomer would lead to diastereomeric peptides with potentially opposite biological effects; for instance, D-serine acts as a co-agonist at the NMDA receptor, whereas L-serine does not .
| Evidence Dimension | Optical rotation (specific rotation) |
|---|---|
| Target Compound Data | -6° (c=6, AcOH) |
| Comparator Or Baseline | Z-L-Ser-OH: +6° (c=6, AcOH) |
| Quantified Difference | Difference of 12° in specific rotation, indicating pure enantiomers |
| Conditions | Measured in acetic acid solution at 20°C |
Why This Matters
The specific optical rotation confirms enantiomeric purity, which is critical for ensuring the correct stereochemical outcome in peptide synthesis.
- [1] ChemicalBook. (n.d.). 6081-61-4 (N-Benzyloxycarbonyl-D-serine). Retrieved from https://www.chemicalbook.cn/CASEN_6081-61-4.htm View Source
